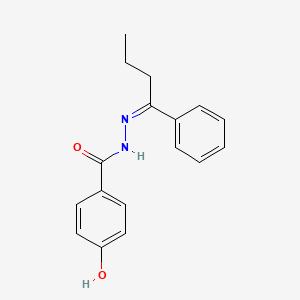![molecular formula C22H23BrN2O5 B5337789 N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5337789.png)
N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine, also known as BB-V, is a peptide-based compound that has been widely studied for its potential applications in scientific research.
作用機序
N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine acts by inhibiting the activity of specific enzymes involved in various cellular processes. For example, this compound inhibits the activity of histone deacetylases (HDACs), which play a critical role in gene expression regulation. By inhibiting HDACs, this compound can reduce the expression of oncogenes and induce apoptosis in cancer cells. This compound also inhibits the activity of protein tyrosine phosphatases (PTPs), which are involved in insulin signaling. By inhibiting PTPs, this compound can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, protection of neurons from oxidative stress, improvement of insulin sensitivity, and reduction of inflammation. This compound can also modulate the expression of specific genes involved in cellular processes, such as apoptosis and angiogenesis.
実験室実験の利点と制限
One of the advantages of using N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine in lab experiments is its specificity towards specific enzymes, which allows for targeted inhibition of specific cellular processes. This compound is also relatively easy to synthesize using SPPS techniques. However, one of the limitations of using this compound is its relatively low potency compared to other compounds that target the same enzymes. Additionally, this compound may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine, including the development of more potent derivatives, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action on specific cellular processes. Additionally, the use of this compound in combination with other compounds may enhance its efficacy and reduce its limitations.
合成法
N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
科学的研究の応用
N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and reduce inflammation. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce inflammation.
特性
IUPAC Name |
2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5/c1-13(2)19(22(28)29)25-21(27)18(12-14-8-10-15(30-3)11-9-14)24-20(26)16-6-4-5-7-17(16)23/h4-13,19H,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCTVMHGDHMEAC-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5337709.png)
![8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5337720.png)

![N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B5337733.png)
![N-(isoxazol-3-ylmethyl)-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337736.png)
![3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5337740.png)
![4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5337756.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5337768.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(3-hydroxypropyl)piperidine-3-carboxamide](/img/structure/B5337782.png)
![2-methoxy-N-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5337796.png)
![[1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(2-thienyl)-1H-pyrazol-4-yl]methanol](/img/structure/B5337798.png)
![6-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5337806.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5337818.png)
